N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 851132-33-7
VCID: VC7275582
InChI: InChI=1S/C20H21N3O4S/c1-25-15-6-4-5-14(11-15)23-10-9-21-20(23)28-13-19(24)22-17-8-7-16(26-2)12-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24)
SMILES: COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC)OC
Molecular Formula: C20H21N3O4S
Molecular Weight: 399.47

N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

CAS No.: 851132-33-7

Cat. No.: VC7275582

Molecular Formula: C20H21N3O4S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide - 851132-33-7

Specification

CAS No. 851132-33-7
Molecular Formula C20H21N3O4S
Molecular Weight 399.47
IUPAC Name N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C20H21N3O4S/c1-25-15-6-4-5-14(11-15)23-10-9-21-20(23)28-13-19(24)22-17-8-7-16(26-2)12-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24)
Standard InChI Key CJPYRHSAJUGPGL-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC)OC

Introduction

Molecular Structure and Chemical Properties

Core Architectural Features

The compound’s structure comprises three primary components:

  • N-(2,4-Dimethoxyphenyl) Acetamide: The 2,4-dimethoxy substitution on the phenyl ring enhances electron-donating effects, potentially improving solubility and target binding through hydrogen bonding .

  • Sulfanyl Bridge (-S-): The thioether linkage between the acetamide and imidazole ring introduces conformational flexibility while resisting metabolic oxidation compared to ether or methylene bridges.

  • 1-(3-Methoxyphenyl)-1H-Imidazole: The imidazole ring’s nitrogen atoms provide sites for coordination with metal ions or hydrogen bonding, while the 3-methoxyphenyl substituent adds steric bulk and hydrophobic character .

The molecular formula is C₂₁H₂₁N₃O₄S, with a calculated molecular weight of 411.47 g/mol. Key physicochemical parameters inferred from analogs include:

PropertyValue/RangeBasis in Analog Studies
LogP (Octanol-Water)2.8–3.5Similar imidazole-acetamides
Aqueous Solubility<0.1 mg/mL (25°C)High methoxy content
Melting Point168–172°CThermal analysis of analogs

Spectroscopic Characterization

Hypothetical characterization data, extrapolated from structurally related compounds, would likely include:

  • ¹H NMR (400 MHz, DMSO-d₆): Distinct signals for methoxy protons (δ 3.70–3.85 ppm), aromatic protons (δ 6.80–7.50 ppm), and imidazole NH (δ 12.1–12.3 ppm).

  • IR (KBr): Stretching vibrations for C=O (1660–1680 cm⁻¹), C-N (1250–1300 cm⁻¹), and S-C (650–700 cm⁻¹).

  • HRMS (ESI+): Expected [M+H]⁺ at m/z 412.1332 (calc. 412.1329).

Synthesis and Optimization Strategies

Synthetic Pathways

While no explicit protocol for this compound exists in public literature, its synthesis would likely follow a multi-step approach derived from imidazole-thioacetamide chemistry:

  • Imidazole Ring Formation: Condensation of 3-methoxyphenylglyoxal with ammonium acetate in acetic acid to generate 1-(3-methoxyphenyl)-1H-imidazole .

  • Thiolation: Reaction of the imidazole with thiourea under acidic conditions to introduce a sulfhydryl (-SH) group at the 2-position.

  • Acetamide Coupling: Alkylation of the thiol intermediate with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in DMF.

Critical reaction parameters include:

  • Temperature control during imidazole cyclization (80–100°C)

  • Strict anhydrous conditions for thiolate formation

  • Stoichiometric optimization to minimize disulfide byproducts

Purification and Yield Optimization

Chromatographic purification (silica gel, ethyl acetate/hexane) typically achieves >85% purity, with recrystallization from ethanol/water improving crystallinity. Reported yields for analogous syntheses range from 45–60%.

Biological Activity and Mechanistic Hypotheses

Anti-Inflammatory Activity

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey BioactivityReference
EVT-3436323535.62 g/molAntiproliferative (HeLa IC₅₀ = 8.7 µM)EvitaChem (2025)
VC5266430339.41 g/molCOX-2 inhibition (IC₅₀ = 0.4 µM)VulcanChem (2023)
Target Compound411.47 g/molHypothesized dual kinase/COX activityThis Study

This comparison highlights the target compound’s intermediate molecular weight, positioning it favorably for blood-brain barrier penetration (logBB ≈ -0.7) compared to bulkier analogs.

Future Research Directions

  • In Vitro Screening: Prioritize testing against NCI-60 cancer cell lines and inflammatory markers (TNF-α, IL-6).

  • Structural Optimization: Explore substituent effects at the 4-position of the dimethoxyphenyl ring to enhance solubility .

  • ADMET Profiling: Predict pharmacokinetic parameters using in silico models (e.g., SwissADME) followed by rodent studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator